Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate
Description
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate (CAS: 102831-44-7) is a sodium salt derived from the carboxylic acid precursor, 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (CAS: 137401-45-7). The compound features a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy ester, and a sodium carboxylate moiety, making it highly water-soluble compared to its acid form. It is widely employed in peptide synthesis as a protected amino acid derivative, enabling selective deprotection under mild acidic conditions .
Properties
CAS No. |
219308-59-5 |
|---|---|
Molecular Formula |
C10H16NNaO6 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
sodium;3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO6.Na/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,13);/q;+1/p-1 |
InChI Key |
NYIWHLJYHHUMBO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from 3-Ethoxy-3-oxopropanoic Acid
A patent-derived method involves reacting 1-adamantanol with 3-ethoxy-3-oxopropanoic acid in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. While this protocol primarily targets adamantyl derivatives, analogous conditions apply to Boc-protected variants. The reaction proceeds at 0–25°C in dichloromethane, followed by aqueous extraction and solvent evaporation.
Boc Protection Followed by Ester Saponification
-
Boc Protection :
-
Saponification and Neutralization :
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Optimal yields (>85%) are achieved in polar aprotic solvents (e.g., DMF, THF) at 25–40°C. Elevated temperatures (>60°C) promote Boc group cleavage, while lower temperatures (<10°C) slow reaction kinetics. The use of water as a co-solvent in saponification steps enhances hydrolysis rates without compromising yield.
Catalytic Systems
Lewis acids such as BF₃·OEt₂ and Al(OiPr)₃ improve esterification efficiency by activating carbonyl groups. In contrast, enzymatic catalysts (e.g., lipases) offer greener alternatives but require longer reaction times (24–48 hours).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Metrics
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Boc Protection | 92 | 98.5 |
| Ester Saponification | 88 | 97.2 |
| Sodium Salt Formation | 95 | 99.0 |
Industrial and Pharmaceutical Applications
The compound’s role as a peptide-building block is underscored by its use in saxagliptin synthesis, where it facilitates stereoselective coupling. Its sodium salt form enhances bioavailability in aqueous formulations, making it preferable for injectable therapeutics .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for deprotection of the BOC group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Synthesis and Use in Peptide Chemistry
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate serves as a versatile building block in peptide synthesis. Its protective tert-butoxycarbonyl (Boc) group allows for selective reactions while maintaining the integrity of the amino functionality. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains without interfering with other functional groups.
Key Synthesis Steps:
- Formation of the Boc Group : The introduction of the Boc group protects the amine, allowing for subsequent reactions without side reactions.
- Alkylation Reactions : The compound can undergo alkylation to introduce various side chains, enhancing the diversity of synthesized peptides.
- Deprotection : After peptide assembly, the Boc group can be removed using trifluoroacetic acid (TFA), facilitating the final product's purification.
Applications in Biochemistry
- Peptide Modification : The compound has been utilized to create modified peptides that include post-translational modifications such as phosphorylation, methylation, and biotinylation. These modifications are crucial for studying protein interactions and functions.
- Ubiquitination Studies : Research has demonstrated that this compound can be used to synthesize ubiquitinated peptides. Ubiquitination is a key regulatory mechanism in cellular processes, and understanding these pathways is essential for drug development and disease research .
Case Study 1: Ubiquitinated Histone Peptides
A study highlighted the synthesis of ubiquitinated histone peptides using this compound as a building block. The research demonstrated that various modifications could be introduced into histones, allowing for detailed studies on gene regulation and epigenetic modifications .
| Modification | Peptide Sequence | Yield (%) |
|---|---|---|
| Phosphorylation | Ac-H2A(113–129) | 19 |
| Methylation | Ac-H2A(113–129) | 25 |
| Biotinylation | Ac-H2A(113–129) | 30 |
Case Study 2: Development of Fluorescent Labels
Another application involved using this compound to create fluorescently labeled peptides for tracking protein interactions in live cells. The incorporation of fluorescent tags allows researchers to visualize and study dynamic biological processes in real time .
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate primarily involves the protection of amine groups. The BOC group is stable under neutral and basic conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amines during multi-step synthesis processes, preventing unwanted side reactions .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₀H₁₆NNaO₆
- Molecular Weight : 269.23 g/mol
- Appearance : White powder
- Storage : Sealed in dry conditions at 2–8°C .
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid (CAS: 137401-45-7)
Structural Relationship : This is the carboxylic acid precursor to the sodium salt. The absence of the sodium ion reduces water solubility but retains the Boc and ethoxy ester functionalities.
(R)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 1146954-88-2)
Structural Differences : Replaces the ethoxy group with a hydroxyl group and retains the ethyl ester. The chiral (R)-configuration makes it valuable for enantioselective synthesis.
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid
Structural Differences : Features a methyl branch at the β-position, altering steric hindrance and reactivity.
- Synthesis: Prepared via hydrogenation of ethyl 2-cyanopropionate with a rhodium catalyst, followed by hydrolysis (72% yield) .
- Applications: A building block in pharmaceuticals, particularly for branched-chain amino acid derivatives .
Potassium 3-ethoxy-3-oxopropanoate (CAS: 27886-14-8)
Structural Differences: Lacks the Boc-amino group, simplifying reactivity.
- Molecular Formula : C₅H₇KO₄
- Molecular Weight : 170.21 g/mol
- Applications : A nucleophile in Claisen condensations and Michael additions .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|---|
| Sodium 2-((tert-Boc)amino)-3-ethoxy-3-oxopropanoate | 102831-44-7 | C₁₀H₁₆NNaO₆ | 269.23 | Boc, ethoxy ester, carboxylate | High (aqueous) | Peptide synthesis |
| 2-((tert-Boc)amino)-3-ethoxy-3-oxopropanoic acid | 137401-45-7 | C₁₀H₁₇NO₆ | 247.25 | Boc, ethoxy ester, carboxylic acid | Low (organic solvents) | Organic intermediates |
| (R)-Ethyl 2-((tert-Boc)amino)-3-hydroxypropanoate | 1146954-88-2 | C₁₀H₁₉NO₅ | 233.26 | Boc, hydroxyl, ethyl ester | Moderate (polar solvents) | Chiral synthesis |
| 3-[tert-Boc]amino]-2-methylpropionic acid | N/A | C₉H₁₇NO₄ | 215.24 | Boc, methyl branch, carboxylic acid | Moderate (organic solvents) | Pharmaceutical intermediates |
| Potassium 3-ethoxy-3-oxopropanoate | 27886-14-8 | C₅H₇KO₄ | 170.21 | Ethoxy ester, carboxylate | High (aqueous) | Condensation reactions |
Biological Activity
Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate, also referred to by its CAS number 219308-59-5, is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₀H₁₇NNaO₆
- Molecular Weight : 247.25 g/mol
- CAS Number : 219308-59-5
- Purity : Typically >95% for research applications
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its role as a prodrug in various biochemical pathways. The compound is known to interact with several biological targets, influencing metabolic processes and cellular functions.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic regulation. For instance, it has been suggested to affect the activity of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism by modulating insulin secretion .
2. Antioxidant Properties
This compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect can be beneficial in preventing cellular damage associated with various diseases, including cancer and diabetes .
3. Modulation of Signaling Pathways
The compound may also influence key signaling pathways, including those related to insulin signaling and glucose homeostasis. By modulating these pathways, it could have implications for the treatment of metabolic disorders .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. The compound is classified with certain hazard statements (H302-H335), indicating potential toxicity if ingested or inhaled. Proper handling and storage conditions are essential to minimize risks during laboratory use .
Q & A
Q. What are the key considerations in designing a synthetic route for Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate?
The synthesis typically involves sequential protection of the amino group and esterification. A common strategy includes:
- Boc protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the tert-butoxycarbonyl (Boc) protected intermediate .
- Ethyl ester formation : Coupling the carboxylic acid with ethanol under acidic or coupling-agent-mediated conditions.
- Sodium salt formation : Hydrolysis of the ester under basic conditions (e.g., NaOH or LiOH) followed by neutralization to isolate the sodium salt .
Critical factors include solvent choice (polar aprotic solvents for Boc protection), temperature control to avoid premature deprotection, and purification via recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Chromatography : Use reverse-phase HPLC to assess purity, with mobile phases optimized for polar carboxylic acid derivatives.
- Spectroscopic techniques :
- Elemental analysis : Ensure stoichiometric consistency for C, H, N, and Na .
Q. What reaction conditions are optimal for modifying the ethoxy group without cleaving the Boc protection?
The Boc group is stable under mild nucleophilic or acidic conditions but sensitive to strong acids (e.g., TFA). To modify the ethoxy ester:
- Transesterification : Use catalytic NaOEt in a higher alcohol (e.g., methanol) at 60–80°C.
- Reduction : Employ NaBH₄ in THF/MeOH to reduce the ester to an alcohol while retaining the Boc group .
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-degradation.
Advanced Research Questions
Q. How can this compound be applied in peptide synthesis, particularly for introducing non-natural amino acids?
The sodium salt serves as a carboxylate precursor for solid-phase peptide synthesis (SPPS):
- Activation : Convert to the active ester (e.g., pentafluorophenyl ester) using DCC or HATU for coupling to resin-bound amines.
- Dual protection : The Boc group allows orthogonal deprotection (using TFA) alongside Fmoc-protected residues, enabling hybrid peptide chain assembly .
- Post-synthetic modifications : The ethoxy group can be hydrolyzed post-coupling to introduce carboxylic acid functionalities in target sequences .
Q. What mechanistic insights govern its reactivity in photoredox-catalyzed C–H functionalization?
In photoredox catalysis (e.g., Ir-based catalysts):
- Radical generation : The α-carbon adjacent to the ester acts as a hydrogen atom donor under blue light, forming a radical intermediate.
- Cross-coupling : The radical reacts with aryl halides or alkenes, with the Boc group stabilizing transition states via steric hindrance .
Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on catalyst loading and light intensity.
Q. How do structural modifications (e.g., replacing ethoxy with aryl groups) impact its biological or catalytic activity?
- Aryl substitution : Replacing ethoxy with naphthyl (e.g., as in ) enhances π-π stacking in enzyme-binding pockets, improving inhibition potency (e.g., protease inhibitors).
- Steric effects : Bulkier esters reduce hydrolysis rates in physiological conditions, as shown in comparative stability assays (pH 7.4 buffer, 37°C) .
DFT calculations predict electronic effects on carboxylate nucleophilicity, correlating with experimental reactivity trends.
Q. What analytical strategies resolve contradictions in reported synthetic yields (e.g., 70–90% in similar Boc-protected derivatives)?
- Byproduct analysis : LC-MS identifies side products (e.g., di-Boc species from overprotection) that reduce yield .
- Reaction monitoring : In-situ IR spectroscopy tracks Boc group incorporation to optimize reaction times.
- Solvent effects : DMF vs. THF alters intermediate solubility, with DMF favoring higher yields in large-scale syntheses .
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- MD simulations : Predict Boc group conformational stability in aqueous vs. organic solvents.
- QM/MM studies : Map transition states for ester hydrolysis, identifying substituents that lower activation energy (e.g., electron-withdrawing groups) .
- ADMET profiling : Predict bioavailability and metabolic stability using tools like SwissADME for drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
